N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Description
This compound is a hydrazide derivative featuring a benzyloxy-methoxyphenylmethylidene moiety and a 3,5-dioxo-1,2,4-triazinylacetohydrazide core. Its structure combines a conjugated aromatic system with a polar triazine ring, which may confer unique electronic and steric properties. The triazine core, with its electron-deficient nature, likely contributes to reactivity in cyclization or coordination chemistry.
Properties
Molecular Formula |
C20H19N5O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19N5O5/c1-29-17-9-14(7-8-16(17)30-12-13-5-3-2-4-6-13)11-21-24-18(26)10-15-19(27)22-20(28)25-23-15/h2-9,11H,10,12H2,1H3,(H,24,26)(H2,22,25,27,28)/b21-11+ |
InChI Key |
IJNWQSBSVNHLFR-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acylating agent to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the final product.
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on their hydrazide backbones and substituents:
Key Observations :
- Triazine vs. Coumarin/Benzimidazole Cores : The triazine core in the target compound (vs. coumarin or benzimidazole in others) introduces distinct electronic properties. Triazines are electron-deficient, favoring nucleophilic substitution or coordination chemistry, whereas coumarins are π-conjugated systems useful in photochemical applications .
- Substituent Effects : The benzyloxy-methoxy group in the target compound increases lipophilicity compared to brominated or nitro-substituted analogs, which may alter pharmacokinetic profiles .
- Biological Relevance : Piperazine-containing analogs (e.g., ) exhibit enhanced solubility and blood-brain barrier penetration, whereas the target compound’s triazine core may favor interactions with enzymes like dihydrofolate reductase .
Physicochemical and Spectral Data
- Melting Points : Triazine derivatives typically exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding (e.g., N–H···O interactions in the triazine core) compared to coumarin analogs (~160–180°C) .
- Solubility : The target compound’s benzyloxy group reduces aqueous solubility relative to hydroxylated analogs (e.g., ’s dibromo-hydroxy derivative) .
- Spectroscopy :
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 382.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 (hypothetical for illustration) |
Biological Activity Overview
Research indicates that derivatives of hydrazones and triazines exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance:
- Antimicrobial Properties : The compound has potential antimicrobial effects as indicated by studies on similar hydrazone derivatives which displayed activity against bacteria and fungi .
- Antioxidant Activity : Research has suggested that some triazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several hydrazone derivatives including those related to this compound. The results showed significant inhibition of cell growth in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various substituted hydrazones derived from triazoles. The results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential use of these compounds in treating infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The interaction with specific cellular receptors may alter signaling pathways associated with cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
